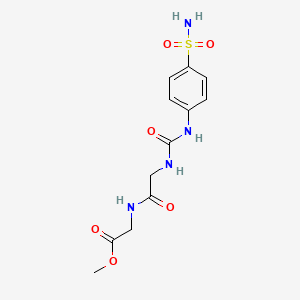
Carbonic anhydrase inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitor 2 is a compound that inhibits the activity of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction essential for maintaining acid-base balance in various tissues. Inhibitors of carbonic anhydrase are used in the treatment of several medical conditions, including glaucoma, epilepsy, and altitude sickness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 2 typically involves the use of high-throughput screening methods to identify lead compounds, which are then structurally refined to achieve the desired properties . One common approach is in situ click chemistry, which allows for the rapid assembly of potential inhibitors by reacting azides and alkynes in the presence of a catalyst . Another method involves the use of phage-display libraries and synthetic peptide libraries to identify potent inhibitors .
Industrial Production Methods
Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
Carbonic anhydrase inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase in various physiological processes.
Medicine: Employed in the treatment of glaucoma, epilepsy, altitude sickness, and other conditions
Industry: Used in the development of new pharmaceuticals and as a diagnostic tool
Mechanism of Action
Carbonic anhydrase inhibitor 2 exerts its effects by binding to the active site of the carbonic anhydrase enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the acid-base balance in tissues, leading to therapeutic effects such as reduced intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Carbonic anhydrase inhibitor 2 is unique in its high selectivity and potency compared to other inhibitors. It has been shown to have a greater than 100-fold selectivity for certain isoforms of the enzyme, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C12H16N4O6S |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-sulfamoylphenyl)carbamoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C12H16N4O6S/c1-22-11(18)7-14-10(17)6-15-12(19)16-8-2-4-9(5-3-8)23(13,20)21/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,20,21)(H2,15,16,19) |
InChI Key |
HYGAYYSZXIJQMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)

![4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile](/img/structure/B10856850.png)
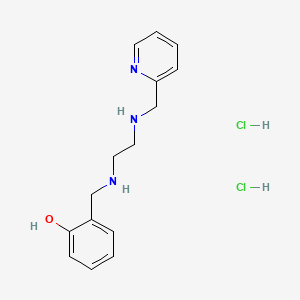
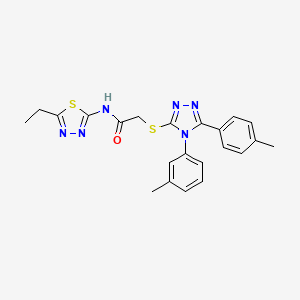
![5-(5-fluoropyridin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10856877.png)
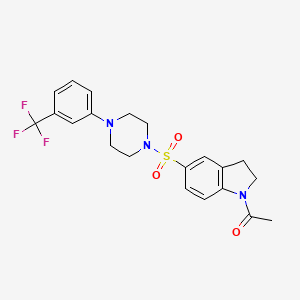
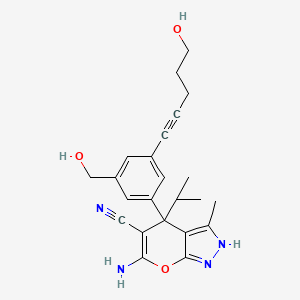
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10856893.png)
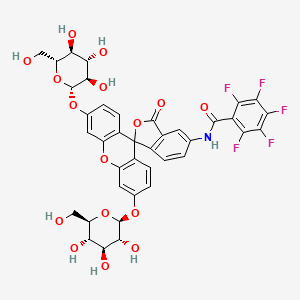
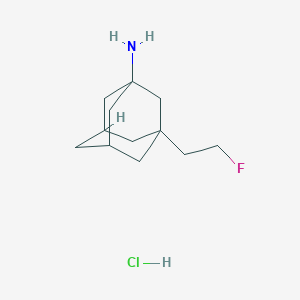
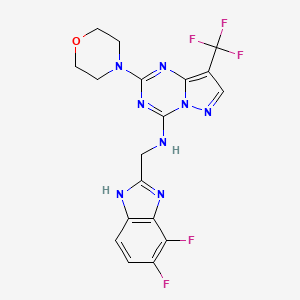
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10856908.png)

